molecular formula C5H4ClIN2 B14024472 3-Amino-5-chloro-4-iodopyridine

3-Amino-5-chloro-4-iodopyridine

Cat. No.: B14024472
M. Wt: 254.45 g/mol
InChI Key: ISWQKBQQPFCKDI-UHFFFAOYSA-N
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Description

3-Amino-5-chloro-4-iodopyridine is a heterocyclic organic compound with the molecular formula C5H4ClIN2 It is a derivative of pyridine, characterized by the presence of amino, chloro, and iodo substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-chloro-4-iodopyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the halogenation of 3-amino-4-iodopyridine, followed by chlorination at the 5-position. The reaction conditions often include the use of halogenating agents such as iodine and chlorine, along with catalysts and solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and high-purity reagents to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-chloro-4-iodopyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Amino-5-chloro-4-iodopyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-5-chloro-4-iodopyridine involves its interaction with specific molecular targets and pathways. The amino, chloro, and iodo groups can interact with various enzymes and receptors, leading to biological effects. For example, the compound may inhibit certain enzymes or modulate receptor activity, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-chloro-4-iodopyridine is unique due to the presence of all three substituents (amino, chloro, and iodo) on the pyridine ring. This unique combination of substituents imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

5-chloro-4-iodopyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClIN2/c6-3-1-9-2-4(8)5(3)7/h1-2H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWQKBQQPFCKDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Cl)I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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